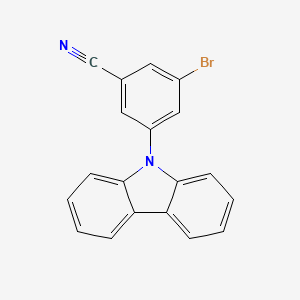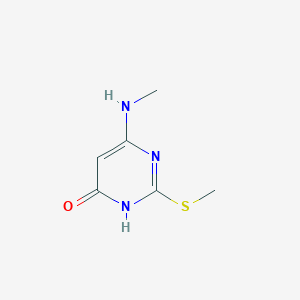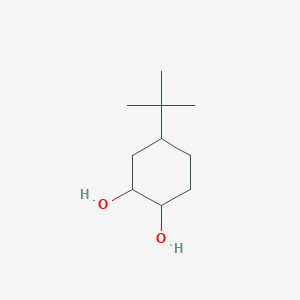
3-Phenyl-2-propyl-2H-isoindol-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-2-propyl-2H-isoindol-1-amine is a heterocyclic compound that belongs to the class of isoindolines. Isoindolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . This compound features a phenyl group attached to the nitrogen atom of the isoindoline ring, which can influence its chemical reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-propyl-2H-isoindol-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylpropylamine with phthalic anhydride under acidic conditions to form the isoindoline ring . The reaction is usually carried out in a solvent such as toluene or xylene at elevated temperatures (120-150°C) to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) can be used to enhance the reaction rate and selectivity . The product is then purified through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-2-propyl-2H-isoindol-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: N-oxides
Reduction: Amine derivatives
Substitution: Halogenated, nitrated, or sulfonated isoindolines
Applications De Recherche Scientifique
3-Phenyl-2-propyl-2H-isoindol-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Phenyl-2-propyl-2H-isoindol-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline-1,3-dione: Known for its use in pharmaceuticals and agrochemicals.
2-Phenyl-1H-indole: Exhibits similar biological activities and is used in drug development.
3-Phenylpropargylamine: Another compound with a phenyl group attached to a nitrogen atom, used in various chemical syntheses.
Uniqueness
3-Phenyl-2-propyl-2H-isoindol-1-amine is unique due to its specific structural features, which can influence its reactivity and biological properties. The presence of the phenyl group and the isoindoline ring provides a distinct chemical environment that can be exploited in various applications .
Propriétés
Numéro CAS |
106697-59-0 |
|---|---|
Formule moléculaire |
C17H18N2 |
Poids moléculaire |
250.34 g/mol |
Nom IUPAC |
3-phenyl-2-propylisoindol-1-amine |
InChI |
InChI=1S/C17H18N2/c1-2-12-19-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17(19)18/h3-11H,2,12,18H2,1H3 |
Clé InChI |
NSUIJERYKMCHOQ-UHFFFAOYSA-N |
SMILES canonique |
CCCN1C(=C2C=CC=CC2=C1N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1h-Pyrano[3,2-d]pyrimidine](/img/structure/B13104179.png)



![6-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B13104196.png)

![7H-Pyrano[2,3-d]pyrimidine](/img/structure/B13104201.png)

![2-{[2-(2-Hydroxyethyl)-2H-isoindol-1-yl]sulfanyl}ethan-1-ol](/img/structure/B13104222.png)


![9-Methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-2-carboxylic acid](/img/structure/B13104250.png)

